2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-cyanophenyl)acetamide
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Description
Synthesis Analysis
While the exact synthesis process for this specific compound is not available, thieno[3,2-d]pyrimidines can be synthesized from 3-amino-4-cyano-2-thiophenecarboxamides . The process involves heating the thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones .Scientific Research Applications
- This compound has garnered interest due to its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies are needed to elucidate its mechanism of action and evaluate its efficacy in vivo .
- The thienopyrimidine scaffold in this compound suggests anti-inflammatory properties. It may modulate inflammatory pathways, making it relevant for conditions like rheumatoid arthritis or inflammatory bowel diseases. Investigating its impact on cytokines, NF-κB, and COX-2 expression could provide valuable insights .
- Certain kinases play crucial roles in disease pathways. Researchers have explored whether this compound can inhibit specific kinases involved in cancer, inflammation, or other disorders. Kinase profiling studies could identify potential targets and guide drug development .
- The presence of a thienopyrimidine core suggests possible neuroprotective properties. Studies on neuronal cell lines or animal models could reveal its impact on neurodegenerative diseases, such as Alzheimer’s or Parkinson’s .
- Investigating the compound’s antibacterial or antifungal effects is essential. Researchers have examined its activity against various pathogens, including drug-resistant strains. Assessing minimum inhibitory concentrations (MICs) and mode of action would be informative .
- Considering the cyanophenylacetamide moiety, researchers might explore its impact on metabolic pathways. Investigating its effects on enzymes involved in lipid metabolism, glucose homeostasis, or mitochondrial function could reveal potential therapeutic applications .
- The compound’s physicochemical properties make it suitable for drug delivery systems. Researchers could explore its encapsulation in nanoparticles, micelles, or liposomes to enhance bioavailability and targeted delivery .
- Systematic modifications of this compound could lead to derivatives with improved properties. SAR studies, including computational modeling, can guide medicinal chemists in optimizing its structure for specific applications .
Anticancer Properties
Anti-inflammatory Activity
Kinase Inhibition
Neuroprotective Effects
Antimicrobial Activity
Metabolic Disorders
Drug Delivery Systems
Structure-Activity Relationship (SAR) Studies
properties
IUPAC Name |
2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3-cyanophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S2/c1-2-3-8-23-18(25)17-15(7-9-26-17)22-19(23)27-12-16(24)21-14-6-4-5-13(10-14)11-20/h4-7,9-10H,2-3,8,12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNOXCZRMLNBHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-cyanophenyl)acetamide |
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